![molecular formula C15H13BrN4O2 B447443 5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE](/img/structure/B447443.png)
5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups such as aryl halides and heterocycles . The reaction conditions often involve the use of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Imidazole Derivatives: Compounds such as 1H-imidazole and 2H-imidazole share structural similarities and exhibit similar chemical properties.
Boron Reagents: Compounds like phenylboronic pinacol esters are also used in similar applications, particularly in drug design and delivery.
Uniqueness
5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE is unique due to its specific substitution pattern and the presence of both amino and bromo groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H13BrN4O2 |
|---|---|
分子量 |
361.19g/mol |
IUPAC 名称 |
5-amino-7-(2-bromo-5-methoxyphenyl)-2-methyl-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile |
InChI |
InChI=1S/C15H13BrN4O2/c1-7-19-13-12(9-5-8(21-2)3-4-11(9)16)10(6-17)14(18)22-15(13)20-7/h3-5,12H,18H2,1-2H3,(H,19,20) |
InChI 键 |
WQGFSODMPIYBLC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)Br |
规范 SMILES |
CC1=NC2=C(N1)C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


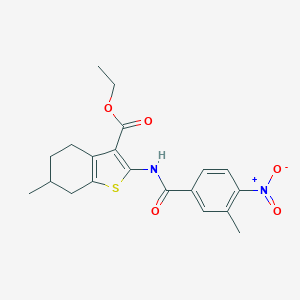
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide](/img/structure/B447363.png)
![2-[(2,4-Dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447364.png)
![5-bromo-N'-[1-(4-methoxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B447365.png)
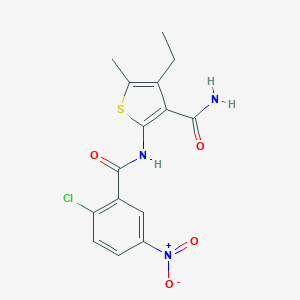
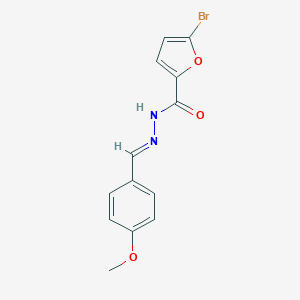
![Methyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447371.png)
![Isopropyl 6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447372.png)
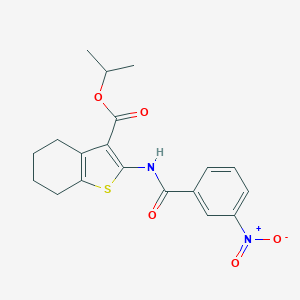
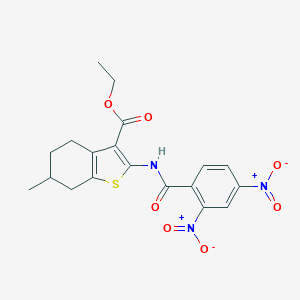
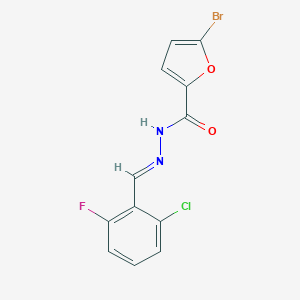
![ethyl 2-({2,4-bisnitrobenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B447379.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,4-dinitrobenzamide](/img/structure/B447380.png)
![Isopropyl 2-[(3-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447382.png)
